tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h15H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHJOQGBBBLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824163-90-7 | |
| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-hydroxypropylamine. The reaction proceeds as follows:
Starting Materials: tert-butyl chloroformate and 3-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Procedure: tert-butyl chloroformate is added dropwise to a solution of 3-hydroxypropylamine in dichloromethane, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more rigorous purification techniques to ensure the high purity required for commercial applications.
Chemical Reactions Analysis
Deprotection Reactions
The Boc groups are cleaved under acidic conditions, with efficiency dependent on the acid strength and reaction time:
The hydroxypropyl group remains intact during these reactions, enabling post-deprotection functionalization .
Functionalization and Side Reactions
The hydroxypropyl group undergoes selective oxidation or substitution:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C, 2 h | 3-Ketopropyl derivative | Requires Boc group stability |
| Etherification | Alkyl halides, NaH, THF, RT | Alkoxypropyl derivatives | Limited by steric hindrance |
The Boc groups remain unaffected under these conditions, enabling sequential modifications .
Comparative Analysis of Deprotection Methods
The choice of deprotection method depends on substrate sensitivity:
| Method | Acid Strength | Side Reactions | Functional Group Tolerance |
|---|---|---|---|
| TFA/DCM | Strong | Minimal | Sensitive to esters, ethers |
| H₃PO₄ | Moderate | None | Tolerates TBDMS, benzyl groups |
| MB⁺/Et₃SiH | Mild | None | Broad compatibility |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of derivatives. The carbamate moiety is known for its ability to stabilize reactive intermediates, making it a valuable component in drug design.
2. Prodrug Formulation
This compound can serve as a prodrug, where the tert-butoxycarbonyl group acts as a protecting group that can be removed enzymatically or chemically to release active drug molecules. This property is particularly useful in enhancing the solubility and bioavailability of poorly soluble drugs.
Biochemical Research Applications
1. Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, studies have shown that carbamate derivatives can inhibit serine proteases and other enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms and developing therapeutic agents.
2. Cellular Studies
In vitro studies have demonstrated that this compound can modulate cellular responses, particularly in the context of oxidative stress and inflammation. It has been observed to reduce pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anti-inflammatory Effects
A study investigated the effects of this compound on astrocytes exposed to amyloid beta peptides. The results indicated a significant reduction in TNF-α levels, highlighting its potential as an anti-inflammatory agent in neurodegenerative diseases .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of carbamate derivatives revealed that modifications to the tert-butyl group enhanced inhibitory activity against specific proteases involved in viral infections. This suggests that optimizing the structure of this compound could lead to new antiviral therapies .
Mechanism of Action
The mechanism by which tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate exerts its effects is primarily through the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection can be selectively removed by treatment with acids such as trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine.
Comparison with Similar Compounds
Hydroxypropyl vs. Amino/Aliphatic Substituents
- tert-Butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate (CAS: 676371-64-5): This bicyclo[1.1.1]pentane derivative replaces the hydroxypropyl group with a rigid bicyclic structure and an amino group.
- tert-Butyl N-(3-amino-3-thioxopropyl)carbamate (CAS: MFCD02180883): The thioamide (C=S) group in this compound increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic acyl substitution reactions compared to the hydroxypropyl analog. This property is exploited in peptide mimetics and metal coordination chemistry .
Fluorinated and Aromatic Derivatives
- tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS: 1286274-19-8):
The 3-fluorophenyl and cyclopropane groups introduce aromatic π-π stacking interactions and ring strain, respectively. These features enhance binding affinity to hydrophobic pockets in biological targets, such as enzyme active sites . - tert-Butyl trans-3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1593969-81-3): Fluorination at the piperidine ring increases electronegativity, improving metabolic stability and altering pKa values for optimized pharmacokinetics .
Physicochemical Properties
Biological Activity
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : tert-butyl (tert-butoxycarbonyl)(3-hydroxypropyl)carbamate
- Molecular Formula : C13H25NO5
- Molecular Weight : 275.35 g/mol
- Purity : 95%
- Physical Form : Liquid
The compound exhibits several biological activities, primarily through its interactions with cellular pathways and molecular targets. The mechanisms include:
- Inhibition of Enzymatic Activity : It has been shown to modulate the activity of enzymes involved in metabolic pathways.
- Antioxidant Properties : The compound may reduce oxidative stress by scavenging free radicals.
- Neuroprotective Effects : Preliminary studies indicate potential protective effects against neurodegenerative processes.
1. Neuroprotective Effects
A study explored the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The results indicated that the compound reduced cell death and inflammatory cytokine production, suggesting a neuroprotective role.
| Treatment Group | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 10 |
| Aβ Only | 60 | 30 |
| Aβ + Compound | 80 | 15 |
Statistical significance was noted with p < 0.05 when compared to the Aβ only group.
2. Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant scavenging ability, comparable to standard antioxidants.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 75 |
Results indicate a dose-dependent increase in antioxidant activity.
Case Study 1: Neuroprotection in Scopolamine-Induced Models
In a controlled experiment using scopolamine to induce cognitive impairment in rats, the administration of this compound resulted in improved memory performance as assessed by the Morris water maze test.
- Control Group : Mean escape latency = 60 seconds
- Scopolamine Group : Mean escape latency = 90 seconds
- Treatment Group : Mean escape latency = 70 seconds
This study highlights the potential cognitive-enhancing effects of the compound.
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory properties of the compound in a lipopolysaccharide (LPS)-induced inflammation model in mice. The results showed a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α.
| Treatment Group | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 50 | 40 |
| LPS Only | 150 | 120 |
| LPS + Compound | 80 | 60 |
The treatment group showed significant reductions compared to the LPS only group (p < 0.01).
Q & A
Q. Implications for Storage :
- Solid-state stability is maximized in anhydrous conditions to prevent hydrolysis of hydrogen bonds.
- Avoid prolonged exposure to polar protic solvents (e.g., water, alcohols), which disrupt crystal packing .
Advanced: What mechanistic pathways explain the reactivity of the Boc group during deprotection under acidic conditions?
Methodological Answer:
The Boc group is cleaved via acid-catalyzed carbocation formation. Key steps include:
Protonation : Trifluoroacetic acid (TFA) protonates the carbamate oxygen, forming a stabilized tert-butyl carbocation.
Deprotection : The carbocation is trapped by water, releasing CO₂ and yielding the free amine.
Q. Kinetic Studies :
- Rate-Limiting Step : Carbocation formation (activation energy ~25 kcal/mol).
- Side Reactions : Competing pathways (e.g., β-hydride elimination) are minimized at low temperatures (0–5°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
